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molecular formula C7H7BrFN B104819 5-Bromo-4-fluoro-2-methylaniline CAS No. 627871-16-3

5-Bromo-4-fluoro-2-methylaniline

Cat. No. B104819
M. Wt: 204.04 g/mol
InChI Key: DNCLVDGUXUSPTL-UHFFFAOYSA-N
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Patent
US08742126B2

Procedure details

The starting 5-bromo-4-fluoro-2-methylaniline (1) (20 g, 98 mmol) was dissolved in anhydrous 1-methylpyrrolidinone (100 mL), and copper (I) cyanide (17.6 g, 196 mmol) was added. The reaction was heated to 180° C. for 3 hours, cooled to room temperature, and water (300 mL) and concentrated ammonium hydroxide (300 mL) added. The mixture was stirred for 30 minutes and extracted with EA (3×200 mL). The combined extracts were dried over magnesium sulfate, and the solvent was removed under reduced pressure. The oily residue was washed with hexanes (2×100 mL), and the solid dissolved in dichloromethane and loaded onto a silica gel column. Eluting with 0 to 25% EA in hexanes gradient provided 5-amino-2-fluoro-4-methylbenzonitrile (10.06 g, 67.1 mmol). LC/MS (m/z: 151 M+1).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
copper (I) cyanide
Quantity
17.6 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([F:10])=[CH:4][C:5]([CH3:9])=[C:6]([CH:8]=1)[NH2:7].[Cu][C:12]#[N:13].O.[OH-].[NH4+]>CN1CCCC1=O>[NH2:7][C:6]1[C:5]([CH3:9])=[CH:4][C:3]([F:10])=[C:2]([CH:8]=1)[C:12]#[N:13] |f:3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C(=CC(=C(N)C1)C)F
Name
Quantity
100 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
copper (I) cyanide
Quantity
17.6 g
Type
reactant
Smiles
[Cu]C#N
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O
Name
Quantity
300 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EA (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
WASH
Type
WASH
Details
The oily residue was washed with hexanes (2×100 mL)
DISSOLUTION
Type
DISSOLUTION
Details
the solid dissolved in dichloromethane
WASH
Type
WASH
Details
Eluting with 0 to 25% EA in hexanes gradient

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C(=CC(=C(C#N)C1)F)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 67.1 mmol
AMOUNT: MASS 10.06 g
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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